molecular formula C8H7BrN2O2S2 B14896331 7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B14896331
M. Wt: 307.2 g/mol
InChI Key: UGMKRFVDCCXOLO-UHFFFAOYSA-N
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Description

7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the family of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a bromine atom and a methylthio group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-formylbenzenesulfonyl chloride with hydrazine monohydrate, followed by bromination and methylation steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Acylation and Alkylation: The compound can undergo acylation and alkylation reactions to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C8H7BrN2O2S2

Molecular Weight

307.2 g/mol

IUPAC Name

7-bromo-3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H7BrN2O2S2/c1-14-8-10-6-3-2-5(9)4-7(6)15(12,13)11-8/h2-4H,1H3,(H,10,11)

InChI Key

UGMKRFVDCCXOLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Br

Origin of Product

United States

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